Cas no 1449477-39-7 (Propanoic acid, 2,2-dimethyl-, 1,1',1''-[5-[(2R,3R)-3,4-dihydro-3,5,7-trihydroxy-2H-1-benzopyran-2-yl]-1,2,3-benzenetriyl] ester)
![Propanoic acid, 2,2-dimethyl-, 1,1',1''-[5-[(2R,3R)-3,4-dihydro-3,5,7-trihydroxy-2H-1-benzopyran-2-yl]-1,2,3-benzenetriyl] ester structure](https://fr.kuujia.com/scimg/cas/1449477-39-7x500.png)
1449477-39-7 structure
Nom du produit:Propanoic acid, 2,2-dimethyl-, 1,1',1''-[5-[(2R,3R)-3,4-dihydro-3,5,7-trihydroxy-2H-1-benzopyran-2-yl]-1,2,3-benzenetriyl] ester
Numéro CAS:1449477-39-7
Le MF:C30H38O10
Mégawatts:558.616730213165
CID:5616172
Propanoic acid, 2,2-dimethyl-, 1,1',1''-[5-[(2R,3R)-3,4-dihydro-3,5,7-trihydroxy-2H-1-benzopyran-2-yl]-1,2,3-benzenetriyl] ester Propriétés chimiques et physiques
Nom et identifiant
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- Propanoic acid, 2,2-dimethyl-, 1,1',1''-[5-[(2R,3R)-3,4-dihydro-3,5,7-trihydroxy-2H-1-benzopyran-2-yl]-1,2,3-benzenetriyl] ester
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- Piscine à noyau: 1S/C30H38O10/c1-28(2,3)25(34)38-21-10-15(23-19(33)14-17-18(32)12-16(31)13-20(17)37-23)11-22(39-26(35)29(4,5)6)24(21)40-27(36)30(7,8)9/h10-13,19,23,31-33H,14H2,1-9H3/t19-,23-/m1/s1
- La clé Inchi: FUSPXHOMTLDYPD-AUSIDOKSSA-N
- Sourire: C1(OC(=O)C(C)(C)C)=CC([C@H]2OC3=CC(O)=CC(O)=C3C[C@H]2O)=CC(OC(=O)C(C)(C)C)=C1OC(=O)C(C)(C)C
Propriétés expérimentales
- Dense: 1.249±0.06 g/cm3(Predicted)
- Point d'ébullition: 695.1±55.0 °C(Predicted)
- Le PKA: 9.59±0.60(Predicted)
Propanoic acid, 2,2-dimethyl-, 1,1',1''-[5-[(2R,3R)-3,4-dihydro-3,5,7-trihydroxy-2H-1-benzopyran-2-yl]-1,2,3-benzenetriyl] ester Littérature connexe
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Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360
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Jinlong Zhang,Lu Zhu,Kang Shen,Huameng Yang,Xiao-Chun Hang,Gaoxi Jiang Chem. Sci., 2019,10, 1070-1074
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Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
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Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
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Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
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